molecular formula C19H22N2O4S B5146723 N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5146723
Poids moléculaire: 374.5 g/mol
Clé InChI: NRBUIUXSJBJETH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in cancer research and therapy. In

Mécanisme D'action

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of EGFR and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This results in the inhibition of cell growth and proliferation. This compound has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by blocking the activity of EGFR. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a reversible inhibitor and may not be as effective as irreversible inhibitors in some cases. Additionally, the potency of this compound may vary depending on the type of cancer cell being studied.

Orientations Futures

There are several future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the role of EGFR in cancer stem cells and the potential use of this compound in targeting these cells is an area of active research.

Méthodes De Synthèse

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The general synthesis route involves the reaction of 4-ethoxybenzaldehyde with aniline to form N-(4-ethoxyphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline. The final step involves the reaction of N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline with N-allylglycine and phenylsulfonyl chloride to form this compound.

Applications De Recherche Scientifique

N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer research and therapy. EGFR is a receptor tyrosine kinase that plays a critical role in the regulation of cell growth and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer. This compound inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell growth and proliferation.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUIUXSJBJETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.